N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

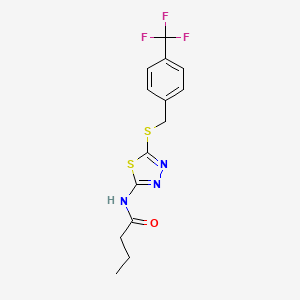

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a 1,3,4-thiadiazole derivative characterized by a trifluoromethylbenzylthio substituent at position 5 and a butyramide group at position 2 of the heterocyclic core.

Properties

IUPAC Name |

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS2/c1-2-3-11(21)18-12-19-20-13(23-12)22-8-9-4-6-10(7-5-9)14(15,16)17/h4-7H,2-3,8H2,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRWDWKFXTXZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using suitable benzyl halides.

Attachment of the Butyramide Moiety: The butyramide group can be attached through amide bond formation using butyric acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, carboxylic acids, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds similar to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide exhibit moderate antifungal activity. The thiadiazole moiety is crucial in this regard, as it has been shown to disrupt fungal cell wall synthesis and function .

Insecticidal and Bactericidal Effects

The compound has demonstrated significant insecticidal properties against various pests. Studies show that it can effectively combat agricultural pests like aphids and caterpillars by interfering with their metabolic processes. Furthermore, it possesses bactericidal properties against several pathogenic bacteria, making it a candidate for agricultural and pharmaceutical applications .

Antitumor Activity

Recent studies have explored the potential of thiadiazole derivatives in cancer therapy. The compound's ability to inhibit tumor growth has been linked to its interaction with specific cellular pathways involved in proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms involved .

Case Study 1: Agricultural Applications

A study conducted on the efficacy of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide in crop protection demonstrated its effectiveness in reducing pest populations without significant toxicity to beneficial insects. Field trials indicated a notable increase in crop yield when used as a pesticide compared to standard treatments .

Case Study 2: Pharmaceutical Research

In a clinical setting, the compound was evaluated for its potential as an anticancer agent. Preliminary results showed that it inhibited the growth of certain cancer cell lines more effectively than existing treatments. The study highlighted the need for further investigations into dosage optimization and long-term effects .

Mechanism of Action

The mechanism of action of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h) show higher yields (88%) compared to chlorobenzyl (74%) or fluorobenzyl (82%), likely due to steric or electronic factors during synthesis .

- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-F) exhibit higher melting points (132–140°C) than unsubstituted benzylthio analogs (133–135°C), suggesting enhanced crystallinity from polar substituents .

Table 2: Anticancer and Kinase-Inhibitory Activities of Structural Analogs

Key Observations :

- Trifluoromethyl Group : Derivatives with 4-CF3-benzylthio substituents (e.g., compound in Table 2, ) show potent kinase inhibition, suggesting the target compound may share similar efficacy due to enhanced electron-withdrawing effects and metabolic stability .

- Anticancer Mechanisms : Compounds with nitro (e.g., compound 3 ) or chloro (e.g., 5e ) substituents exhibit Akt inhibition or DNA intercalation, indicating that electron-withdrawing groups enhance target engagement. The target compound’s CF3 group may similarly improve binding affinity .

Substituent Effects on Bioactivity

- 4-NO2/4-Cl: Improve DNA intercalation (e.g., compound 3 ) and kinase inhibition, but may increase toxicity risks.

Biological Activity

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can be represented as follows:

- Molecular Formula : C13H12F3N3S2

- Molecular Weight : 333.37 g/mol

- SMILES Notation :

CC(=O)N(C1=NN=C(S1)C(C2=CC=C(C=C2)C(F)(F)F)S)C(=O)C

This compound features a thiadiazole ring and a trifluoromethylbenzyl group, which are crucial for its biological activity.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles demonstrated potent activity against various bacterial strains. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby increasing their efficacy against pathogens .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The specific mechanism often involves the modulation of prostaglandin synthesis, leading to reduced inflammation and pain .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated. For instance, certain analogs have shown selective inhibition of cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In particular, studies on related compounds indicate that they can induce apoptosis in cancer cells while sparing normal cells .

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiadiazole derivatives revealed that N-(5-(4-trifluoromethylbenzylthio)-1,3,4-thiadiazol-2-yl)butyramide exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The compound's mechanism was linked to the activation of apoptotic pathways via caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Inhibition of COX Enzymes

In another investigation, a derivative structurally related to N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide was tested for its ability to inhibit COX-2 activity. The results indicated that the compound effectively reduced COX-2 expression in vitro, suggesting its potential as an anti-inflammatory agent .

Data Summary

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Significant inhibition of bacterial growth | Enhanced membrane permeability due to trifluoromethyl substitution |

| Anti-inflammatory | Reduced inflammation | Inhibition of COX enzymes |

| Anticancer | Induction of apoptosis in cancer cells | Activation of caspases and modulation of Bcl-2 proteins |

Q & A

Basic Research Questions

Q. What synthetic protocols are commonly employed to synthesize N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butyramide and its structural analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Thiadiazole core formation : Reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole backbone .

- Substitution reactions : Introducing the 4-(trifluoromethyl)benzylthio group via nucleophilic displacement using potassium carbonate in dry acetone under reflux .

- Amidation : Coupling with butyramide derivatives using activating agents like EDCI/HOBt .

- Microwave-assisted synthesis has also been reported to reduce reaction times (e.g., 30 minutes at 150°C) while maintaining yields ≥75% .

Q. How is the purity and structural integrity of the compound validated during synthesis?

- Methodological Answer : Key techniques include:

- Chromatography : TLC (silica gel GF254) to monitor reaction progress .

- Spectroscopy :

- ¹H/¹³C NMR (400 MHz) for verifying substituent positions and integration ratios .

- FT-IR (KBr pellet) to confirm functional groups (e.g., C=O at ~1678 cm⁻¹, N-H at ~3305 cm⁻¹) .

- HRMS (Waters Micro Mass ZQ 2000) for exact mass confirmation .

- Melting point analysis (open capillary) to assess crystalline purity .

Q. What in vitro assays are used to screen the compound’s anticancer activity?

- Methodological Answer : Standard protocols involve:

- Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MDA-MB-231, PC3, U87) with IC₅₀ calculations using dose-response curves .

- Selectivity testing : Comparing cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic index .

- Kinase inhibition assays : For target validation, such as abl/src tyrosine kinase inhibition via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl or thiadiazole groups) impact biological activity?

- Methodological Answer :

- Trifluoromethyl (CF₃) groups : Enhance metabolic stability and lipophilicity, improving membrane permeability. For example, CF₃ at the benzyl position increases cytotoxicity (IC₅₀ = 2.1 µM vs. MDA-MB-231) compared to chloro or nitro substituents .

- Thioether vs. sulfonamide linkers : Thioether derivatives show superior kinase inhibition (IC₅₀ < 1 µM for abl/src) due to favorable hydrophobic interactions .

- SAR studies : Systematic replacement of the butyramide chain with acetamide or cyclohexanecarboxamide alters target specificity (e.g., USP21 inhibition vs. kinase activity) .

Q. What computational strategies are used to predict target binding and optimize potency?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : To model interactions with targets like ERRα or USP21. Key parameters include:

- Grid box centered on the active site (e.g., ERRα’s coactivator-binding pocket).

- Scoring functions to rank ligand poses by binding energy (ΔG ≤ -9 kcal/mol for high-affinity hits) .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, monitoring RMSD (<2 Å) and hydrogen bond retention .

- QSAR models : Utilize Hammett constants or π-electron donating/withdrawing effects of substituents to predict IC₅₀ values .

Q. How can conflicting cytotoxicity data across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) may respond differently than U87 (glioblastoma) due to varying expression of targets like Rho kinases .

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound solubility and bioavailability. Standardize protocols using CLSI guidelines .

- Metabolic interference : Use LC-MS/MS to quantify intracellular compound levels and rule out false negatives from rapid degradation .

Q. What strategies improve synthetic yields and scalability for preclinical studies?

- Methodological Answer :

- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates (yield increase from 58% to 81%) .

- Catalyst screening : Mn(II) catalysts improve thiadiazole cyclization efficiency (85% yield vs. 65% without) .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure batches for in vivo testing .

Q. How is in vivo efficacy and pharmacokinetics assessed for this compound?

- Methodological Answer :

- Biodistribution studies : Radiolabel with ¹¹C (e.g., [¹¹C]BPTES analogs) and track uptake in xenograft models via PET imaging .

- PK parameters : Calculate AUC, Cₘₐₓ, and t₁/₂ using LC-MS/MS analysis of plasma samples after IV/oral administration .

- Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in BALB/c mice over 28-day trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.